molecular formula C15H18N2O4 B11714856 1-Boc-2,3-dimethyl-5-nitro-1H-indole

1-Boc-2,3-dimethyl-5-nitro-1H-indole

Cat. No.: B11714856
M. Wt: 290.31 g/mol
InChI Key: SOUVTWNAINNKGP-UHFFFAOYSA-N
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Description

Importance of the Indole (B1671886) Scaffold in Synthetic Organic Chemistry

The indole ring system, an aromatic heterocyclic compound, is a cornerstone in synthetic organic chemistry. Its presence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its profound importance. The indole core is a key structural motif in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. This biological prevalence has inspired chemists to explore and manipulate the indole scaffold to create a diverse range of synthetic analogues with a wide spectrum of therapeutic applications.

Overview of Structural Diversity and Reactivity of Indole Derivatives

The versatility of the indole scaffold lies in its rich and varied reactivity. The electron-rich nature of the pyrrole (B145914) ring fused to the benzene (B151609) ring makes it susceptible to electrophilic substitution, primarily at the C3 position. However, the reactivity can be modulated by the presence of substituents on both the pyrrole and benzene rings, as well as by the nature of the protecting group on the indole nitrogen. This tunability allows for the synthesis of a vast library of indole derivatives with distinct electronic and steric properties. Common transformations of the indole ring include electrophilic substitution, N-alkylation, N-acylation, and various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Contextualization of 1-Boc-2,3-dimethyl-5-nitro-1H-indole within Advanced Indole Chemistry

This compound is a prime example of a highly functionalized indole derivative. The key structural features of this compound are:

The Indole Core: A 2,3-dimethyl-substituted indole. The methyl groups at the C2 and C3 positions influence the steric and electronic environment of the pyrrole ring.

The Nitro Group: A nitro group at the C5 position of the benzene ring. The nitro group is a strong electron-withdrawing group, which significantly modifies the electronic properties of the indole system, making the benzene ring electron-deficient and influencing the reactivity of the entire molecule.

The Boc Protecting Group: A tert-butoxycarbonyl (Boc) group on the indole nitrogen. The Boc group is a widely used protecting group in organic synthesis. It serves to protect the indole nitrogen from unwanted reactions and can also influence the regioselectivity of subsequent functionalization steps. Its removal under specific conditions allows for further derivatization at the nitrogen atom.

The combination of these features makes this compound a valuable intermediate in multi-step organic synthesis. The presence of the nitro group opens up possibilities for further transformations, such as reduction to an amino group, which can then be used to construct more complex heterocyclic systems.

Synthetic Approaches

Synthesis of the 2,3-Dimethyl-5-nitro-1H-indole Core

A classical and highly effective method for the synthesis of substituted indoles is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org

For the synthesis of 2,3-dimethyl-5-nitro-1H-indole, the likely starting materials would be (4-nitrophenyl)hydrazine and 2-butanone (B6335102). The reaction proceeds via the formation of the corresponding hydrazone, which then undergoes a synquestlabs.comsynquestlabs.com-sigmatropic rearrangement under acidic conditions to yield the indole core.

Plausible Reaction Scheme:

(4-nitrophenyl)hydrazine + 2-Butanone → 2,3-Dimethyl-5-nitro-1H-indole

N-Boc Protection

Once the 2,3-dimethyl-5-nitro-1H-indole core is obtained, the next step would be the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the indole nitrogen. This is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. nih.gov

Plausible Reaction Scheme:

2,3-Dimethyl-5-nitro-1H-indole + (Boc)₂O → this compound

Physicochemical Properties

Specific experimental data for this compound, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry), are not available in the publicly accessible literature. However, we can tabulate the available data for the key precursor, 2,3-dimethyl-5-nitro-1H-indole.

Table 1: Physicochemical Properties of 2,3-Dimethyl-5-nitro-1H-indole

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂ epa.gov
Molecular Weight 190.20 g/mol epa.gov
CAS Number 21296-94-6 synquestlabs.com
Appearance Brown solid thermofisher.com

Spectroscopic Data

Detailed spectroscopic data for this compound is not documented in the searched literature. The following table presents the expected spectroscopic characteristics based on the known data of its structural components.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (around 1.7 ppm), methyl protons at C2 and C3 (around 2.3-2.5 ppm), and aromatic protons on the benzene ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the quaternary carbon of the Boc group (around 85 ppm), the carbonyl carbon of the Boc group (around 150 ppm), the methyl carbons, and the carbons of the indole ring. The positions of the aromatic carbon signals would be shifted due to the nitro substituent.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular formula C₁₅H₁₈N₂O₅. Fragmentation patterns would likely involve the loss of the Boc group and other characteristic fragments.
Infrared (IR) Characteristic absorption bands for the C=O stretching of the Boc group (around 1730 cm⁻¹), N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C-H and C=C stretching of the aromatic and alkyl groups.

Research Findings and Applications

Due to the lack of specific literature on this compound, there are no documented research findings or applications for this particular compound. However, based on the chemistry of related nitroindole derivatives, it can be postulated that this compound would be a valuable intermediate in several areas of organic synthesis and medicinal chemistry.

The nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization. This amino group can be acylated, alkylated, or used as a nucleophile in the construction of new heterocyclic rings fused to the indole core. The Boc-protected nitrogen allows for selective reactions at other positions of the molecule before its deprotection and subsequent modification at the N1 position.

Derivatives of 5-nitroindole (B16589) have been investigated for their potential as universal base analogues in oligonucleotides and for their role in the synthesis of biologically active compounds. nih.govnih.gov Therefore, this compound represents a versatile building block for the synthesis of a wide range of complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl 2,3-dimethyl-5-nitroindole-1-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-9-10(2)16(14(18)21-15(3,4)5)13-7-6-11(17(19)20)8-12(9)13/h6-8H,1-5H3

InChI Key

SOUVTWNAINNKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 1 Boc 2,3 Dimethyl 5 Nitro 1h Indole and Analogous Structures

Historical and Classical Approaches to Indole (B1671886) Core Construction

The foundational methods for indole synthesis, while often requiring harsh conditions, have laid the groundwork for all subsequent advancements in the field. These classical reactions are still relevant and continue to be adapted for modern applications.

Fischer Indole Synthesis and its Modern Adaptations

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a (substituted) phenylhydrazine (B124118) and a ketone or aldehyde. nih.govwikipedia.org The choice of acid catalyst is crucial, with options ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. nih.govwikipedia.org The accepted mechanism proceeds through a acs.orgacs.org-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the phenylhydrazone. nih.govwikipedia.orgmdpi.com

For the synthesis of a compound like 1-Boc-2,3-dimethyl-5-nitro-1H-indole, the Fischer synthesis would theoretically involve the reaction of a Boc-protected 4-nitrophenylhydrazine (B89600) with 2-butanone (B6335102). The reaction of p-nitrophenylhydrazine with ketones like 2-methylcyclohexanone (B44802) has been shown to produce nitroindolenines. nih.gov However, the classical Fischer conditions can be harsh and may not be compatible with sensitive functional groups like the Boc protecting group.

Modern adaptations have sought to overcome the limitations of the original Fischer synthesis, such as the frequent lack of availability of the required arylhydrazine starting materials and the harsh reaction conditions. rsc.org

Modern Adaptations of the Fischer Indole Synthesis:

AdaptationDescriptionAdvantages
Buchwald Modification A palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.orgExpands the scope of the reaction to a wider range of starting materials.
Microwave-Assisted Synthesis The use of microwave irradiation as an energy source to accelerate the reaction. numberanalytics.comacs.orgSignificantly reduces reaction times and can improve yields. numberanalytics.com
Catalyst-Free Reactions Development of protocols that proceed without the need for a traditional acid catalyst, often under thermal conditions. numberanalytics.comOffers a more environmentally friendly approach.
Use of Alternative Catalysts Employment of catalysts like ionic liquids and heterogeneous catalysts to improve efficiency and ease of separation. numberanalytics.comCan lead to milder reaction conditions and easier product purification.

These modern approaches make the Fischer synthesis a more versatile and powerful tool for creating complex and functionalized indoles. numberanalytics.comchem-station.com

Other Established Indole Synthesis Reactions

Beyond the Fischer synthesis, a number of other classical methods for constructing the indole core have been developed, each with its own unique starting materials and mechanism.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.orgchemeurope.com The reaction proceeds through the formation of an α-arylamino-ketone intermediate, which then undergoes cyclization. chemeurope.comyoutube.com While historically plagued by harsh conditions and low yields, modern variations utilizing microwave irradiation have been developed to improve its efficiency. wikipedia.orgchemeurope.comorganic-chemistry.org

Hemetsberger Indole Synthesis: This reaction involves the thermal decomposition of α-azido-cinnamic esters to yield indole-2-carboxylates.

Larock Indole Synthesis: A versatile palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction is highly regioselective, typically placing the bulkier substituent of the alkyne at the 2-position of the indole. ub.edu It tolerates a wide range of functional groups on both reaction partners. nih.govacs.org

Madelung Synthesis: This reaction involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in Modern variations have been developed that use milder bases like alkyllithiums, allowing for the synthesis of indoles with more sensitive functional groups. bhu.ac.in

Nenitzescu Indole Synthesis: This method produces 5-hydroxyindoles from the reaction of a benzoquinone with an ethyl β-aminocrotonate.

Reissert Indole Synthesis: This is a two-step process that begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester. This intermediate is then reductively cyclized to form indole-2-carboxylic acid. bhu.ac.in

Contemporary Strategies for Functionalized Indole Synthesis

Modern synthetic chemistry has increasingly focused on the development of more efficient, selective, and environmentally benign methods for constructing complex molecules. The synthesis of functionalized indoles has been a major beneficiary of these advancements.

Green Chemistry Principles in Indole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop indole syntheses that reduce waste, avoid hazardous solvents, and minimize energy consumption. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique for accelerating a wide range of organic reactions, including indole synthesis. tandfonline.comtandfonline.com It often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgtandfonline.com For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been reported to be a mild and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a valuable tool in indole synthesis. arabjchem.orgnih.govthieme-connect.comnih.govdoaj.org The cavitation effects produced by ultrasound can enhance mass transfer and reaction rates, often in aqueous media, further contributing to the green credentials of the synthesis. thieme-connect.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. nih.govrsc.orgacs.orgtandfonline.comrsc.org Several solvent-free methods for indole synthesis have been developed, often in combination with microwave irradiation or grinding techniques. nih.govacs.orgtandfonline.com For example, the condensation of indoles with aldehydes to form bis(indolyl)methanes can be achieved under solvent- and catalyst-free conditions. tandfonline.com

Catalysis in Ionic Liquids or Water: The use of alternative reaction media like water and ionic liquids is a key aspect of green chemistry. thieme-connect.com Water is an ideal solvent from an environmental perspective, and ultrasound can be used to overcome the solubility issues of organic reactants in aqueous media. thieme-connect.comdoaj.org

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, and the construction of the indole nucleus is no exception. Palladium and copper are among the most frequently used metals for this purpose.

Palladium-Catalyzed Reactions: The Larock indole synthesis, as mentioned earlier, is a prime example of a palladium-catalyzed heteroannulation. wikipedia.orgub.edu It provides a powerful and regioselective route to 2,3-disubstituted indoles from o-iodoanilines and alkynes. ub.edursc.org Palladium catalysis is also central to the Buchwald modification of the Fischer indole synthesis. wikipedia.org

Copper-Catalyzed Reactions: Copper catalysts have proven to be versatile for the synthesis of indoles. acs.orgresearchgate.netcdnsciencepub.comacs.orgrsc.org Copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling is a one-pot method for synthesizing multisubstituted indoles from enamines and aryl iodides. acs.org Another approach involves a copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling. rsc.org

Examples of Transition Metal-Catalyzed Indole Syntheses:

Reaction TypeCatalystStarting MaterialsProduct Type
Larock Heteroannulation Palladium(II) acetate (B1210297) wikipedia.orgo-Iodoaniline, Disubstituted alkyne2,3-Disubstituted Indole wikipedia.org
Ullmann/CDC Copper(I) iodide acs.orgEnamine, Aryl iodideMultisubstituted Indole acs.org
Chan-Lam/CDC Copper(II) acetate rsc.orgAmine, Boronic acid, EnamineIndole-3-carboxylic esters rsc.org
Reductive Cyclization Palladium diacetate acs.org2-NitrostyreneSubstituted Indole acs.org

Reductive Cyclization Pathways of Precursor Nitrobenzene Derivatives

The reductive cyclization of appropriately substituted nitroaromatics is a powerful strategy for the synthesis of indoles. sci-hub.seresearchgate.netrsc.org This approach is particularly relevant for the synthesis of nitro-substituted indoles.

A common method involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide. acs.orgnih.govcapes.gov.br This reaction tolerates a range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. acs.org In some cases, phenyl formate (B1220265) can be used as a safer and more convenient source of carbon monoxide. mdpi.comresearchgate.net

Another approach utilizes dioxomolybdenum(VI) complexes to catalyze the reductive cyclization of nitrostyrenes and nitrobiphenyls with triphenylphosphine (B44618) as the reductant. sci-hub.seresearchgate.net This method has been successfully applied to the synthesis of various indole derivatives, including those with ester functionalities at the 2-position. sci-hub.se

The synthesis of indoles from nitroarenes can also be achieved through tandem reactions, such as a combination of a Kosugi-Migita-Stille cross-coupling and a palladium-catalyzed double reductive cyclization to form pyrroloindoles. nih.gov

Strategies for Regioselective Methylation of the Indole Nucleus

The establishment of the 2,3-dimethylindole (B146702) core is a foundational aspect of the synthesis. Various methods have been developed to achieve this substitution pattern, with the Fischer indole synthesis being a prominent and versatile approach.

Introduction of Methyl Groups at C-2 and C-3 Positions

The Fischer indole synthesis is a classic and widely employed method for the construction of the indole nucleus, including 2,3-dimethyl substituted derivatives. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. For the synthesis of 2,3-dimethylindoles, the corresponding phenylhydrazone is prepared from a phenylhydrazine and 2-butanone.

Several catalysts have been explored to improve the efficiency and conditions of the Fischer indole synthesis for 2,3-dimethylindoles. These include:

Antimony phosphate: This catalyst has been used in a one-pot reaction in methanol (B129727) at reflux temperature, providing a simple and efficient method. nih.gov

Ceric ammonium (B1175870) nitrate (B79036) (CAN): CAN serves as an effective catalyst for the reaction between substituted phenylhydrazine hydrochlorides and 2-butanone. researchgate.net

1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim(BF4)]): This ionic liquid has been utilized as a reusable and environmentally friendly catalyst, offering high yields and operational simplicity. rsc.org

Boron trifluoride etherate: This Lewis acid has been shown to efficiently catalyze the Fischer indolization to produce 2,3-dimethyl-1H-indole in high yield. researchgate.net

An alternative approach involves the cyclization of N-butenylaniline using polyphosphoric acid at elevated temperatures. rsc.org

Control of Substitution Patterns in Dimethylindole Synthesis

The substitution pattern of the resulting dimethylindole is primarily determined by the choice of the starting phenylhydrazine. To synthesize precursors for this compound, a 4-nitrophenylhydrazine would be a logical starting material for the Fischer indole synthesis. This would directly install the nitro group at the desired 5-position of the indole ring.

The Fischer indole synthesis is generally regioselective in its cyclization, leading to a predictable substitution pattern on the indole nucleus based on the substituents present on the phenylhydrazine. For instance, the reaction of a 4-substituted phenylhydrazine with 2-butanone will predominantly yield the corresponding 5-substituted 2,3-dimethylindole.

Methodologies for Position-Selective Nitration of Indoles

The introduction of a nitro group onto the pre-formed 2,3-dimethylindole nucleus requires careful control to achieve the desired regioselectivity, as the indole ring is highly activated towards electrophilic attack. The presence of the two methyl groups at the C-2 and C-3 positions further influences the outcome of the nitration reaction.

Electrophilic Aromatic Nitration of Indoles and Challenges in Regiocontrol

Direct nitration of indoles using standard nitrating agents like nitric acid often leads to a mixture of products and can be challenging to control. The indole nucleus is susceptible to oxidation under harsh acidic conditions. Electrophilic substitution on the indole ring generally favors the C-3 position. stackexchange.com However, when the C-3 position is blocked, as in 2,3-dimethylindole, electrophilic attack is redirected to the benzene (B151609) portion of the molecule.

The directing effects of the alkyl groups at C-2 and C-3, which are electron-donating, and the pyrrole (B145914) nitrogen would favor substitution at the C-5 and C-7 positions. Achieving high regioselectivity for the 5-nitro isomer over the other possible isomers (e.g., 4-, 6-, or 7-nitro) can be a significant challenge in direct nitration.

Directed C-H Nitration Using Removable Directing Groups (e.g., N-Boc-Mediated Approaches)

The use of a directing group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group, can significantly influence the regioselectivity of electrophilic substitution. The N-Boc group can alter the electronic properties of the indole ring and sterically hinder certain positions, thereby directing incoming electrophiles to specific sites.

While the primary directing effect of the N-Boc group in some C-H activation reactions is towards the C-2 or C-7 positions, its role in electrophilic nitration of a 2,3-disubstituted indole is more complex. The electronic influence of the Boc group, combined with the directing effects of the C-2 and C-3 methyl groups, would still favor substitution on the benzene ring. The precise ratio of 5-nitro to other isomers would depend on the specific reaction conditions.

Recent methodologies for the nitration of N-Boc protected indoles have utilized milder nitrating agents to improve regioselectivity and avoid harsh acidic conditions. For example, a combination of ammonium tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been used for the regioselective nitration of various N-Boc indoles, primarily at the C-3 position. nih.gov However, for a 2,3-disubstituted indole, this would force nitration onto the benzene ring.

Cobalt-catalyzed C-H nitration using tert-butyl nitrite (B80452) has been reported for the C-2 nitration of 3-substituted indoles, where the N-Boc group acts as a removable directing group. researchgate.net This highlights the ability of the N-Boc group to facilitate regioselective C-H functionalization.

Alternative Approaches to Introduce the Nitro Group (e.g., from Haloindole Precursors)

An alternative strategy to direct nitration involves the synthesis of a halo-substituted 2,3-dimethylindole, followed by a subsequent nitration or a nitro-dehalogenation reaction. For instance, if a 5-bromo-2,3-dimethylindole were synthesized, the bromine atom could potentially direct the incoming nitro group. However, electrophilic nitration of a 5-bromoindole (B119039) derivative might still lead to a mixture of products.

A more direct approach would be to start with a precursor that already contains the nitro group at the desired position. As mentioned in section 2.3.2, utilizing a 4-nitrophenylhydrazine in the Fischer indole synthesis with 2-butanone would directly yield 2,3-dimethyl-5-nitro-1H-indole. Subsequent protection of the indole nitrogen with a Boc group would then furnish the final target compound, this compound. This synthetic route circumvents the challenges associated with the direct regioselective nitration of the 2,3-dimethylindole core.

Another potential, though less direct, route could involve the synthesis of a 2-halo-N-Boc-indole, followed by a reaction with a nitrating agent like silver nitrite. This has been shown to produce 2-nitroindoles. researchgate.net However, adapting this to achieve 5-nitration would require a different starting material and strategy.

Deprotection Strategies for N-Boc-Indoles

The removal of the Boc protecting group is a critical step in many synthetic sequences, and several methods have been developed to achieve this transformation. The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule.

The most common method for the deprotection of N-Boc indoles is treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. reddit.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. fishersci.co.uk Hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane is also an effective reagent for Boc deprotection. sigmaaldrich.com

However, for substrates containing other acid-sensitive functional groups, these strongly acidic conditions can lead to undesired side reactions. reddit.com In the case of this compound, the presence of the nitro group generally does not interfere with acid-catalyzed deprotection, but care must be taken if other acid-labile groups are present in the molecule. Milder acidic conditions or alternative deprotection methods may be required in such cases. scispace.com

Interactive Table: Common Acidic Reagents for N-Boc Deprotection
ReagentSolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTCommon and effective, but harsh.
Hydrochloric Acid (HCl)Methanol, Dioxane, Ethyl Acetate0 °C to RTWidely used, can be generated in situ.
p-Toluenesulfonic Acid (TsOH)DME40 °CMilder alternative to TFA or HCl. sigmaaldrich.com
Oxalyl ChlorideMethanolRoom TemperatureMild conditions, high yields. rsc.org

As an alternative to acid-catalyzed cleavage, the N-Boc group can be removed by thermolysis. acsgcipr.org This method involves heating the N-Boc-indole, either neat or in a high-boiling solvent, to a temperature sufficient to induce the fragmentation of the Boc group into isobutylene and carbon dioxide, liberating the free indole. acsgcipr.org

Thermolytic deprotection can be particularly advantageous for substrates that are sensitive to strong acids. nih.gov The reaction can be carried out under neutral conditions, thus preserving acid-labile functionalities. nih.gov Studies have shown that thermolytic deprotection can be effectively performed in various solvents, including water and fluorinated alcohols, and can be accelerated using microwave irradiation or continuous flow reactors. nih.gov For N-Boc indoles, temperatures in the range of 150-240 °C are often employed. nih.gov The efficiency of thermolytic deprotection has been correlated with the electrophilicity of the N-Boc carbonyl group. nih.gov

Base-Mediated and Other Selective Deprotection Techniques for this compound and Analogous Structures

The removal of the tert-butoxycarbonyl (Boc) protecting group from the indole nitrogen is a critical step in the synthesis of various indole derivatives. While acidic conditions are standard for Boc deprotection, the presence of acid-sensitive functional groups in a molecule may necessitate the use of alternative, milder methods. For substrates like this compound, which contains an electron-withdrawing nitro group, the indole nitrogen is rendered more acidic, making it susceptible to cleavage under basic conditions. This section explores various base-mediated and other selective deprotection techniques applicable to this compound and its structural analogs.

A variety of bases have been shown to be effective for the deprotection of N-Boc indoles, particularly those activated by electron-withdrawing substituents. The increased acidity of the N-H proton in the deprotected indole facilitates the removal of the Boc group under basic conditions.

Base-Mediated Deprotection

Commonly employed basic conditions for the deprotection of N-Boc on activated aromatic systems include the use of sodium methoxide (B1231860) (NaOMe) in methanol, sodium t-butoxide (t-BuONa) in tetrahydrofuran (B95107) (THF), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

For instance, a general procedure for the deprotection of primary Boc-protected amines, which is also applicable to activated amines like those in indoles, involves the use of sodium t-butoxide in wet tetrahydrofuran. sci-hub.se The reaction is typically carried out by adding 2 to 4 equivalents of sodium t-butoxide to a solution of the Boc-protected compound in THF, with the addition of one equivalent of water to facilitate the reaction. sci-hub.se The mixture is then heated to reflux for a period ranging from 2 to 12 hours. sci-hub.se The proposed mechanism involves the deprotonation of the carbamate (B1207046) by sodium t-butoxide, followed by the elimination of t-butoxide to form an isocyanate intermediate. This intermediate is then hydrolyzed to the corresponding carbamic acid, which subsequently undergoes decarboxylation to yield the free amine. sci-hub.se

DBU is another powerful, non-nucleophilic base that has been successfully used for the deprotection of N-protected amines. While often used for the removal of the Fmoc group, its utility extends to other protecting groups under specific conditions.

The following table summarizes various base-mediated deprotection methods for N-Boc protected amines and related structures, providing insight into the reaction conditions that could be adapted for this compound.

peptide.com
SubstrateReagents and ConditionsYield (%)Reference
N-Boc-protected primary aminesSodium t-butoxide (2–4 equiv.), H₂O (1 equiv.), THF, reflux, 2–12 h90 - quant. sci-hub.se
N-Boc piperazine (B1678402) and 3-nitroaniline1. Formalin, Ethanol, reflux, 5 h 2. 6N HCl, ether wash 3. KOH (solid) to pH 11, extraction with ethyl acetateNot reported jgtps.com
N-Fmoc protected amines (on resin)20% (v/v) piperidine (B6355638) in DMF, room temperature, 2 min then 5 minGeneral procedure peptide.com
N-Fmoc protected amines (on resin)2% DBU and 2% piperidine in DMF or NMPGeneral procedure

Other Selective Deprotection Techniques

Beyond traditional bases, other reagents have been developed for the selective deprotection of N-Boc groups under neutral or near-neutral conditions, which can be particularly useful for sensitive substrates.

One notable method involves the use of oxalyl chloride in methanol. This system has proven effective for the deprotection of a wide range of N-Boc protected compounds, including those with electron-withdrawing groups (EWGs) such as nitro, fluoro, and chloro substituents. nih.gov The presence of an EWG on an aromatic ring has been observed to accelerate the deprotection reaction, likely due to the electronic destabilization of the aryl carbamate, which promotes its cleavage. nih.gov A general procedure involves dissolving the N-Boc substrate in methanol at room temperature, followed by the addition of 3 equivalents of oxalyl chloride. The reaction typically proceeds to completion within 1 to 4 hours, with yields often exceeding 70%. nih.gov

The following table provides examples of other selective deprotection methods.

SubstrateReagents and ConditionsTime (h)Yield (%)Reference
N-Boc aromatic amines with EWGs (e.g., nitro)Oxalyl chloride (3 equiv.), Methanol, room temperature1>70 nih.gov
General N-Boc aromatic aminesOxalyl chloride (3 equiv.), Methanol, room temperature~3>70 nih.gov
N-Boc heterocyclesOxalyl chloride (3 equiv.), Methanol, room temperature4Modest nih.gov

Chemical Reactivity and Transformations of 1 Boc 2,3 Dimethyl 5 Nitro 1h Indole and Its Analogs

Electrophilic Substitution Reactivity of Nitro-Substituted Indoles

The indole (B1671886) ring is inherently an electron-rich aromatic system, making it prone to electrophilic substitution reactions. Typically, the preferred site of attack for an electrophile is the C3 position, as the resulting cationic intermediate (the sigma complex) can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. byjus.com However, in 1-Boc-2,3-dimethyl-5-nitro-1H-indole, the C3 position is blocked by a methyl group.

The presence of the nitro group at the C5 position has a significant influence on the reactivity of the indole ring. The nitro group is a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. Theoretical studies have confirmed the deactivating effect of the nitro group, particularly at the ortho and para positions relative to its location (C4 and C6). youtube.com Consequently, electrophilic substitution on the benzene ring of nitro-indoles is generally more challenging compared to unsubstituted indoles and requires harsher reaction conditions.

Despite the deactivation, electrophilic substitutions such as nitration can occur on the benzene ring. For instance, the nitration of N-protected indoles often leads to substitution at the C5 or C6 positions. The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic rings, can also be applied to indole derivatives. youtube.comresearchgate.net This reaction involves an electrophilic substitution with a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net For 2,3-disubstituted indoles, formylation would be directed to the benzene ring.

The Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound, is another important electrophilic substitution for indoles. youtube.com While it typically occurs at C3, in a C3-substituted indole, the reaction could potentially be directed to other positions under specific conditions, although this is less common.

ReactionReagent(s)Typical Position of Attack on Nitro-IndolesReference(s)
NitrationHNO₃/H₂SO₄Benzene ring (e.g., C4, C6, C7) chemicalbook.com
Vilsmeier-HaackPOCl₃/DMFBenzene ring researchgate.net
Mannich ReactionCH₂O, R₂NHC3 (if available) youtube.com

Nucleophilic Addition Reactions to Electron-Deficient Indole Systems

The presence of the electron-withdrawing nitro group at the C5 position significantly reduces the electron density of the indole ring system, making it more susceptible to nucleophilic attack. This is in contrast to the typical electron-rich nature of indoles. The electrophilic character of 3-nitroindoles, in particular, has been harnessed in various synthetic transformations. rsc.orgsigmaaldrich.com

These electron-deficient indole systems can undergo nucleophilic addition reactions, especially when further activated. While direct nucleophilic aromatic substitution on the benzene ring is challenging, the increased electrophilicity of the indole core can facilitate additions to the pyrrole (B145914) ring or reactions at the substituents. For instance, 3-nitroindoles can act as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. chadsprep.com

One of the well-studied mechanisms for nucleophilic substitution on nitro-aromatic compounds is the oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.net In this type of reaction, a nucleophile attacks the electron-deficient ring, and a subsequent oxidation step restores aromaticity. For nitroindoles, this can provide a pathway to introduce substituents at positions activated by the nitro group. researchgate.net

Reaction TypeNucleophileSubstrate FeatureReference(s)
Aza-Michael Addition3-Nitroindole (as N-nucleophile)para-Quinone Methide chadsprep.com
ONSHEnolates3-Nitroaniline (analogous system) researchgate.net

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to the corresponding 5-amino derivative. This transformation is a fundamental step in the synthesis of many biologically active compounds and functional materials. A variety of reducing agents and methods can be employed for this purpose, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation typically involves reacting the nitro-indole with hydrogen gas in the presence of a metal catalyst. core.ac.ukacs.org Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction is usually carried out in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297). Other catalysts like platinum on carbon (Pt/C) can also be effective. acs.org The reduction is generally clean and provides the desired aminoindole in high yield. It is important to note that during the catalytic hydrogenation of aromatic nitro compounds, hydroxylamine (B1172632) intermediates can form, which may lead to the formation of azo or azoxy byproducts. nih.govyoutube.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of these intermediates. nih.govyoutube.com

Besides catalytic hydrogenation, chemical reducing agents can also be used. A common laboratory method involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). Other metal-based reductions, such as using iron (Fe) powder in acetic acid or ammonium (B1175870) chloride solution, are also effective. More recently, methods using sodium borohydride (B1222165) (NaBH₄) in the presence of a copper complex catalyst have been developed for the reduction of nitro compounds. mdpi.com

Reducing Agent/MethodTypical ConditionsProductReference(s)
H₂/Pd-CEthanol or Methanol, RT5-Aminoindole derivative masterorganicchemistry.com
SnCl₂/HClEthanol, Reflux5-Aminoindole derivative masterorganicchemistry.com
Fe/NH₄ClEthanol/Water, Reflux5-Aminoindole derivative masterorganicchemistry.com
NaBH₄/Cu-complexWater, 60°C5-Aminoindole derivative mdpi.com

Functional Group Transformations at the Methyl Substituents

The methyl groups at the C2 and C3 positions of the indole ring are benzylic in nature and can undergo a variety of functional group transformations, including oxidation, halogenation, and radical reactions.

Benzylic Oxidation: The benzylic methyl groups can be oxidized to introduce carbonyl or hydroxyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic C-H bond to a carboxylic acid, provided there is at least one benzylic hydrogen. mychemblog.com For instance, oxidation of a methyl group on an indole ring can yield the corresponding carboxylic acid. Milder oxidation conditions are required to stop the oxidation at the aldehyde or ketone stage. The oxidation of 2,3,3-trimethyl-3H-indole with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions) has been shown to result in a formylated product at the 2-methyl group. researchgate.net

Benzylic Halogenation: The most common method for benzylic halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. youtube.comyoutube.comchadsprep.comchemistrysteps.com This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comebrary.net In the case of 2,3-dimethyl-5-nitro-1H-indole, either the C2 or C3 methyl group could potentially be brominated. The regioselectivity would depend on the relative stability of the corresponding benzylic radicals.

Radical Reactions: The indole ring can participate in radical addition reactions. Interestingly, while electrophilic additions preferentially occur at the C3 position, electron-deficient radicals tend to add selectively to the C2 position. orgsyn.org This switch in regioselectivity is attributed to a lower energy barrier for the addition at C2 and the formation of a more stable benzylic radical intermediate. orgsyn.org Therefore, radical-mediated transformations on this compound could potentially be initiated at the C2-methyl group or the C2 position of the indole ring itself.

TransformationReagent(s)Product TypeReference(s)
Benzylic OxidationKMnO₄Carboxylic acid mychemblog.com
Benzylic BrominationNBS, radical initiatorBromoalkyl-indole chadsprep.comchemistrysteps.com
Radical AdditionElectron-deficient radicalsC2-adduct orgsyn.org

Reactivity Governed by the Indole Nitrogen

The reactivity of the indole nitrogen in this compound is initially masked by the tert-butyloxycarbonyl (Boc) protecting group. This group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) or through thermal cleavage to reveal the N-H indole. Once deprotected, the indole nitrogen exhibits its characteristic nucleophilicity and acidity, allowing for a range of N-alkylation and N-acylation reactions.

N-Alkylation: The deprotected 2,3-dimethyl-5-nitro-1H-indole can be N-alkylated using various alkylating agents. A common method involves deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.comnih.gov Phase-transfer catalysts can also be employed to facilitate the reaction. More recently, greener methods using dimethyl carbonate (DMC) as an alkylating agent with a bimetallic nanoparticle catalyst have been developed. acs.orgwikipedia.org Reductive amination using aldehydes in the presence of a reducing agent like triethylsilane (Et₃SiH) also provides a metal-free route to N-alkylated indoles. depaul.edu

N-Acylation: Similar to N-alkylation, N-acylation is typically performed on the deprotected indole. The reaction involves treating the indole with an acylating agent, such as an acid chloride or an anhydride (B1165640), usually in the presence of a base to neutralize the acid byproduct. The Boc group itself is an acyl group, and its presence demonstrates the feasibility of N-acylation.

ReactionReagent(s)ConditionsProductReference(s)
Boc DeprotectionTFACH₂Cl₂, rtN-H indole
N-AlkylationKOH, Benzyl bromideDMSON-Benzyl indole nih.gov
N-AlkylationAldehyde, Et₃SiHMetal-freeN-Alkyl indole depaul.edu
N-MethylationDMC, Cu-Zr BNPs180°CN-Methyl indole acs.orgwikipedia.org

Ring Expansion and Rearrangement Pathways of Indole Derivatives

The indole scaffold can undergo various ring expansion and rearrangement reactions, leading to the formation of other important heterocyclic systems, such as quinolines and quinazolines.

Ring Expansion: One-carbon ring expansion of indoles to form quinolines can be achieved through various methods. A classical approach involves the reaction of an indole with a carbene, which can be generated from chloroform (B151607) and a strong base. The carbene adds to the C2-C3 double bond of the indole to form a cyclopropane (B1198618) intermediate, which then undergoes rearrangement to the quinoline. acs.org More modern methods utilize photochemically mediated reactions with chlorodiazirines or thiol-mediated cascades to achieve ring expansion under milder conditions. byjus.comwikipedia.org The reaction of 2-substituted indoles with 2-nitroolefins in polyphosphoric acid can also lead to the formation of 3-substituted 2-quinolones through a ring expansion mechanism. youtube.com

Fischer Indole Synthesis: While primarily a method for indole synthesis, the Fischer indole synthesis is fundamentally a rearrangement reaction. byjus.comnrochemistry.commanchester.ac.uk It involves the acid-catalyzed rearrangement of a phenylhydrazone derived from an aldehyde or ketone. nrochemistry.com The synthesis of 2,3-dimethyl-5-nitro-1H-indole itself can be accomplished via the Fischer indole synthesis by reacting 4-nitrophenylhydrazine (B89600) with 2-butanone (B6335102). The reaction proceeds through a byjus.combyjus.com-sigmatropic rearrangement of the corresponding ene-hydrazine intermediate. nrochemistry.com

Pictet-Spengler Reaction: The Pictet-Spengler reaction is another powerful tool for the synthesis of carboline ring systems from tryptamine (B22526) derivatives. orgsyn.orgwikipedia.orgyoutube.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The reaction of a tryptamine derived from 5-amino-2,3-dimethyl-1H-indole with an aldehyde would lead to the formation of a tetrahydro-γ-carboline, which is a rearrangement of the initial indole structure into a more complex fused system. The mechanism proceeds through an electrophilic attack on the C4 position of the indole ring.

ReactionKey ReactantsKey Intermediate/MechanismProductReference(s)
Ring ExpansionIndole, DichlorocarbeneDichlorocyclopropaneChloroquinoline mdpi.com
Fischer Indole Synthesis4-Nitrophenylhydrazine, 2-Butanone byjus.combyjus.com-Sigmatropic Rearrangement2,3-Dimethyl-5-nitro-1H-indole byjus.comnrochemistry.com
Pictet-Spengler ReactionTryptamine derivative, Aldehyde/KetoneIminium ion, Electrophilic cyclizationTetrahydro-β-carboline wikipedia.org

Advanced Spectroscopic and Analytical Characterization of Substituted Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can map out the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 1-Boc-2,3-dimethyl-5-nitro-1H-indole, specific signals corresponding to the aromatic protons on the indole (B1671886) ring, the methyl groups at positions 2 and 3, and the protons of the tert-butoxycarbonyl (Boc) protecting group are expected. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group at the 5-position, typically shifting them to a lower field (higher ppm). The integration of these signals reveals the relative number of protons, while the splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling with neighboring protons, which helps to establish their connectivity.

Interactive Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Boc (9H)~1.7Singlet
C2-CH₃ (3H)~2.4Singlet
C3-CH₃ (3H)~2.3Singlet
H-4~8.4Doublet
H-6~8.1Doublet of doublets
H-7~7.6Doublet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the Boc group appears at a characteristic downfield position (around 150 ppm), while the quaternary carbons of the indole ring and the carbons bonded to the nitro group also have distinct chemical shifts.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Boc C(CH₃)₃~28
C2-CH₃~12
C3-CH₃~9
Boc C(CH₃)₃~85
C3~108
C7~115
C6~118
C3a~120
C2~130
C7a~138
C5~143
C4~145
Boc C=O~150

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To further confirm the structural assignments, advanced two-dimensional (2D) NMR techniques are often employed. Correlation Spectroscopy (COSY) experiments establish ¹H-¹H coupling networks, visually connecting protons that are on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This provides an unambiguous confirmation of the complete molecular structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the spatial proximity of protons, which is particularly useful for confirming the regiochemistry and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₁₅H₁₈N₂O₄), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The analysis of the isotopic pattern of the molecular ion peak further corroborates the elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted indoles, including this compound. It is instrumental in determining the purity of synthetic batches, identifying byproducts, and quantifying the compound in various matrices. The choice of stationary and mobile phases is critical for achieving optimal separation of the target compound from potential impurities, which may include starting materials, isomers, or degradation products.

For a non-polar compound like this compound, reversed-phase HPLC is the most common and effective approach. In this mode, a non-polar stationary phase, typically a C8 or C18 alkyl-silica, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for the analysis of this compound would employ a gradient elution. This involves changing the composition of the mobile phase during the run to ensure the efficient elution of compounds with varying polarities. A common mobile phase system consists of a mixture of water (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govcetjournal.it The detection is most commonly performed using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm and 320 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~15-18 minutes

This data is representative and may vary depending on the specific HPLC system and exact conditions used.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The absence of an N-H stretching band around 3400 cm⁻¹ is a clear indication of the successful installation of the Boc protecting group on the indole nitrogen. researchgate.net Key characteristic absorption bands are expected for the carbonyl group of the Boc protector, the nitro group, and the aromatic C-H and C=C bonds of the indole ring.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the nitro group, which are often weak in the IR spectrum, typically show a strong and characteristic band in the Raman spectrum. spectroscopyonline.comsemanticscholar.org This makes Raman spectroscopy particularly useful for confirming the presence and substitution pattern of nitro groups on aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Intensity
Boc C=O Stretch IR~1730 - 1750Strong
Nitro Group (Asymmetric Stretch) IR~1520 - 1540Strong
Nitro Group (Symmetric Stretch) IR~1340 - 1360Strong
Aromatic C=C Stretch IR~1600 - 1450Medium to Weak
Aromatic C-H Stretch IR~3100 - 3000Medium
Aliphatic C-H Stretch (CH₃) IR~2980 - 2850Medium
Nitro Group (Symmetric Stretch) Raman~1340 - 1360Strong

This data is representative and based on typical values for compounds with similar structural motifs. vscht.czpressbooks.publibretexts.orgresearchgate.net

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a powerful tool for analyzing the chromophoric system of this compound. The electronic transitions within the molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The indole ring itself possesses a chromophore that absorbs in the UV region. The introduction of a nitro group at the 5-position significantly alters the electronic properties and shifts the absorption maxima to longer wavelengths (a bathochromic shift). nih.govcore.ac.uk

The UV-Vis spectrum of this compound is expected to show distinct absorption bands related to the π → π* transitions of the substituted indole system. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. rsc.org For instance, 5-nitroindole (B16589) exhibits a primary absorption peak around 322 nm. nih.gov The presence of the Boc group and methyl substituents on the indole core would likely cause minor shifts in the absorption maxima compared to the parent 5-nitroindole.

Table 3: Expected UV-Vis Absorption Data for this compound

Solventλmax 1 (nm)εmax 1 (L·mol⁻¹·cm⁻¹)λmax 2 (nm)εmax 2 (L·mol⁻¹·cm⁻¹)
Methanol ~260~12,000~325~8,000
Acetonitrile ~258~12,500~323~8,200

This data is representative and extrapolated from values for similar nitro-substituted indole compounds. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies on Substituted Indoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted indoles. This method is favored for its balance of accuracy and computational cost, making it well-suited for calculating the electronic structure and predicting the reactivity of molecules like 1-Boc-2,3-dimethyl-5-nitro-1H-indole.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a molecule with a flexible group like the tert-butoxycarbonyl (Boc) protector, conformational analysis is crucial. This involves identifying the different spatial arrangements (conformers) and their relative energies.

Illustrative Conformational Energy Data for a Substituted Indole (B1671886)

Conformer Relative Energy (kcal/mol)
Conformer A 0.00
Conformer B 2.5
Conformer C 4.1

Note: This table is illustrative and does not represent actual data for this compound, as specific experimental or computational results are not publicly available.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

For this compound, the electron-withdrawing nature of the nitro group at the 5-position is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted indole. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Intramolecular charge transfer, from the indole ring to the nitro group, is also a likely characteristic that can be quantified through computational analysis.

Illustrative FMO Data for a Substituted Nitroindole

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -2.5
HOMO-LUMO Gap 4.3

Note: This table is illustrative. The actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For substituted indoles, this can include studying electrophilic substitution reactions, which are characteristic of the indole ring.

For this compound, computational studies could be employed to investigate the regioselectivity of further substitutions on the indole ring. The presence of the nitro group, a strong deactivating group, and the methyl groups, which are activating, along with the Boc-protected nitrogen, creates a complex electronic environment. Theoretical calculations can help predict the most likely positions for electrophilic attack by modeling the transition states and intermediates of the reaction pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies (IR Spectra): Theoretical calculations can determine the vibrational modes of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For this compound, characteristic vibrational frequencies for the C-N bonds, the N-O bonds of the nitro group, and the carbonyl group of the Boc protector could be predicted.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. The predicted wavelengths of maximum absorption (λmax) can provide insights into the electronic structure and conjugation within the molecule. The electronic transitions in this compound would be influenced by the extended π-system of the indole ring and the electronic effects of the substituents.

Quantum Chemical Parameters for Reactivity Prediction (e.g., Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of a molecule.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A larger chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and the chemical hardness. For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index.

These parameters provide a quantitative basis for comparing the reactivity of different substituted indoles and for designing new molecules with desired chemical properties.

Table of Mentioned Compounds

Compound Name
This compound

Role As a Synthetic Intermediate and Chemical Building Block

Utilization in the Construction of Complex Organic Scaffolds

No specific examples were found in the scientific literature where 1-Boc-2,3-dimethyl-5-nitro-1H-indole is used as a foundational element for the construction of more complex, polycyclic organic scaffolds.

Application in Methodological Development for Novel Organic Reactions

The compound does not appear in published studies as a substrate or key reagent for the development or validation of new synthetic methodologies or organic reactions.

Contribution to the Synthesis of Diverse Indole (B1671886) Derivatives for Materials Science Research (General, non-biological applications)

There is no available research demonstrating the use of this compound as a precursor for the synthesis of indole derivatives intended for applications in materials science, such as organic electronics, dyes, or polymers.

Strategic Intermediate in Total Synthesis Efforts of Natural Products (Focusing on the synthetic pathway, not the natural product's biological activity)

A review of total synthesis literature did not reveal any synthetic pathways where this compound serves as a documented strategic intermediate.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Boc-2,3-dimethyl-5-nitro-1H-indole, and how can purity be optimized?

  • Methodological Answer : A common approach involves multi-step functionalization of the indole core. For example, nitration at the 5-position can be achieved using fuming nitric acid in acetic anhydride, followed by Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, in DCM). Purity optimization requires careful quenching of excess reagents, followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate intermediates and final products . Monitoring via TLC (Rf ~0.3 in 70:30 ethyl acetate/hexane) ensures reaction progress.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., Boc group at N1, methyl groups at C2/C3, and nitro at C5). Look for deshielded aromatic protons (~δ 8.2–8.5 ppm for nitro-substituted indoles) .
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm error.
  • X-ray crystallography (if crystalline): Use SHELXL for refinement .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : High-polarity solvents like ethanol/water or DCM/hexane mixtures are effective. Slow evaporation at 4°C enhances crystal quality. For poorly crystalline samples, consider vapor diffusion with tert-butyl methyl ether .

Advanced Research Questions

Q. How do steric effects from the Boc and methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance at C2/C3 and N1 can suppress electrophilic substitution at these positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids at C7 (meta to nitro). Kinetic studies (e.g., monitoring via HPLC) reveal reduced reaction rates compared to unsubstituted indoles .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra. Discrepancies often arise from solvent effects or conformational flexibility. Use explicit solvent models (e.g., IEF-PCM for DMSO) and compare Boltzmann-averaged shifts . Experimental NOESY can validate dominant conformers .

Q. How can researchers mitigate nitro group reduction during catalytic hydrogenation of related intermediates?

  • Methodological Answer : Replace H₂/Pd-C with transfer hydrogenation (e.g., ammonium formate, Pd/C in ethanol) to selectively reduce alkenes or halides without affecting the nitro group. Monitor via in-situ IR for nitro peak retention (~1520 cm⁻¹) .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Methodological Answer : Twinning and weak diffraction are common due to flexible Boc groups. Use OLEX2 for integration and SHELXD for space group determination. High-resolution data (d < 0.8 Å) and TWIN/BASF commands in SHELXL improve refinement .

Q. How does the nitro group impact photostability in UV-Vis studies?

  • Methodological Answer : The nitro group introduces n→π* transitions (~400 nm) but can cause photodegradation. Use quartz cuvettes with nitrogen purging and limit exposure times. Compare degradation rates via HPLC under controlled UV irradiation .

Key Considerations

  • Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent Boc deprotection.
  • Biological Assays : Use SAR studies to compare bioactivity with analogs (e.g., 5-chloro or 5-fluoro derivatives) .
  • Computational Tools : Gaussian 16 for docking studies; Mercury for crystal packing analysis .

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